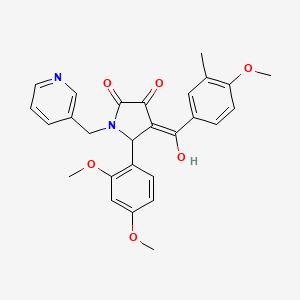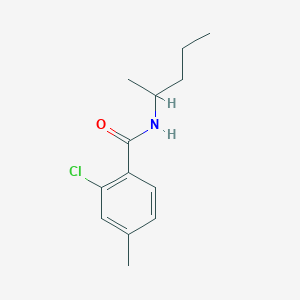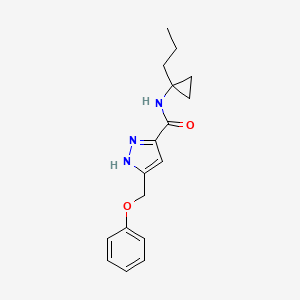![molecular formula C19H24N4O B5266544 3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5266544.png)
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride, also known as PD173074, is a synthetic small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs play a crucial role in the regulation of cell proliferation, differentiation, migration, and survival. Overexpression or mutations in FGFRs have been associated with various types of cancer and other diseases. PD173074 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride exerts its inhibitory effect on FGFRs by binding to the ATP-binding pocket of the receptor tyrosine kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways. This leads to the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells that are dependent on FGFR signaling for their growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative and proapoptotic effects on cancer cells in vitro and in vivo. It has also been shown to inhibit angiogenesis and tumor growth in animal models of cancer. This compound has been reported to have a favorable pharmacokinetic profile with good oral bioavailability and low toxicity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride is a highly specific and potent inhibitor of FGFRs, which makes it an ideal tool compound for studying the role of FGFR signaling in various cellular processes and disease conditions. However, its selectivity for FGFR1, FGFR3, and FGFR4 may limit its applicability in studies involving FGFR2. This compound is also a synthetic compound that requires specialized equipment and expertise for its synthesis and purification, which may limit its accessibility to researchers.
Orientations Futures
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has shown promising results in preclinical studies as a potential anticancer agent. Further research is needed to evaluate its efficacy and safety in clinical trials. This compound may also have therapeutic applications in other diseases such as cardiovascular diseases and neurological disorders that are associated with dysregulated FGFR signaling. The development of new FGFR inhibitors with improved selectivity and pharmacokinetic properties may also provide new opportunities for the treatment of FGFR-related diseases.
Méthodes De Synthèse
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride can be synthesized through a multi-step process involving the reaction of 4-(1H-pyrazol-5-yl)benzoic acid with 3,9-diazaspiro[5.5]undecane and subsequent conversion to the hydrochloride salt form. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[4-(1H-pyrazol-5-yl)benzoyl]-3,9-diazaspiro[5.5]undecane hydrochloride has been widely used as a tool compound in scientific research to investigate the role of FGFRs in various cellular processes and disease conditions. It has been shown to selectively inhibit the activity of FGFR1, FGFR3, and FGFR4, but not FGFR2. This compound has been used to study the effects of FGFR inhibition on cell proliferation, migration, and apoptosis in different cancer cell lines. It has also been used in animal models to evaluate its efficacy and safety as a potential anticancer agent.
Propriétés
IUPAC Name |
3,9-diazaspiro[5.5]undecan-3-yl-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c24-18(16-3-1-15(2-4-16)17-5-10-21-22-17)23-13-8-19(9-14-23)6-11-20-12-7-19/h1-5,10,20H,6-9,11-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJODVWFKPRAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5266467.png)
![4-[acetyl(phenylsulfonyl)amino]-3-methylphenyl acetate](/img/structure/B5266470.png)

![N-methyl-1-(2-methyl-1,3-oxazol-4-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5266481.png)
![8-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5266489.png)
![4-(dimethylamino)-N,N-diisopropyl-2-pyridin-4-yl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxamide](/img/structure/B5266496.png)




![2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5266551.png)

![7-(4-ethoxyphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5266569.png)
![3-{[4-(3,4-dichlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5266575.png)
